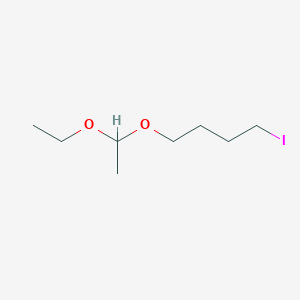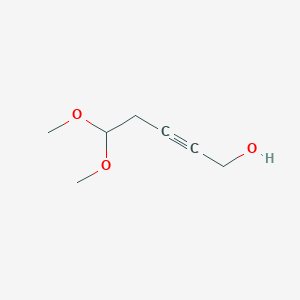
4-(Oxostannyl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxostannyl)butyl acetate is an organotin compound that features a tin atom bonded to a butyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis. The presence of the tin atom imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxostannyl)butyl acetate typically involves the reaction of butyl acetate with a tin-containing reagent. One common method is the reaction of butyl acetate with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. In a typical industrial setup, the reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
4-(Oxostannyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Tin oxides and butyl acetate derivatives.
Reduction: Lower oxidation state tin compounds and butyl alcohol.
Substitution: Various substituted butyl acetate derivatives.
科学的研究の応用
4-(Oxostannyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 4-(Oxostannyl)butyl acetate involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The acetate group can also participate in esterification and hydrolysis reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Tributyltin acetate: Similar structure but with three butyl groups attached to the tin atom.
Dibutyltin diacetate: Contains two acetate groups bonded to the tin atom.
Monobutyltin trichloride: Features one butyl group and three chloride atoms bonded to the tin atom.
Uniqueness
4-(Oxostannyl)butyl acetate is unique due to its specific combination of a butyl acetate moiety and a tin atom. This combination imparts distinct chemical properties, making it useful in applications where other organotin compounds may not be suitable.
特性
| 80685-38-7 | |
分子式 |
C6H11O3Sn |
分子量 |
249.86 g/mol |
InChI |
InChI=1S/C6H11O2.O.Sn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;; |
InChIキー |
NVHTYILSQJOGCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCC[Sn]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
